molecular formula C12H7F2NO B3043662 6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde CAS No. 898404-54-1

6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B3043662
CAS No.: 898404-54-1
M. Wt: 219.19 g/mol
InChI Key: MOBVWMGOMQHHDJ-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzene and pyridine-3-carboxaldehyde.

    Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.

    Catalysts and Reagents: Common reagents include organometallic catalysts such as palladium or nickel complexes, which facilitate the coupling reactions.

    Reaction Steps: The process may involve a series of steps including halogenation, coupling, and oxidation to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up Reactions: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-(3,4-Difluorophenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(3,4-Difluorophenyl)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

    Binding Interactions: The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: Similar structure but different substitution pattern on the phenyl ring.

    6-(3,4-Dichlorophenyl)-3-pyridinecarbaldehyde: Chlorine atoms instead of fluorine, affecting reactivity and properties.

    6-(3,4-Difluorophenyl)-2-pyridinecarbaldehyde: Aldehyde group at a different position on the pyridine ring.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more suitable for certain applications.

    Reactivity: The specific substitution pattern influences the compound’s reactivity in chemical reactions, providing unique synthetic opportunities.

Properties

IUPAC Name

6-(3,4-difluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBVWMGOMQHHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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